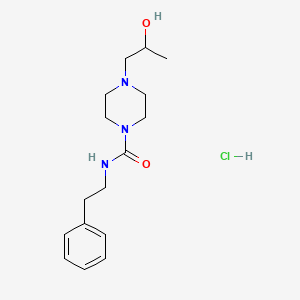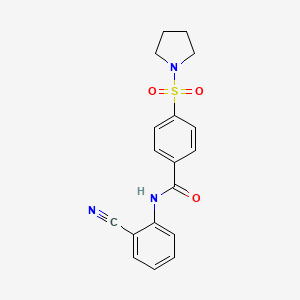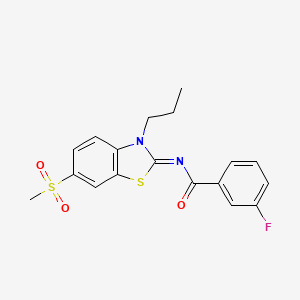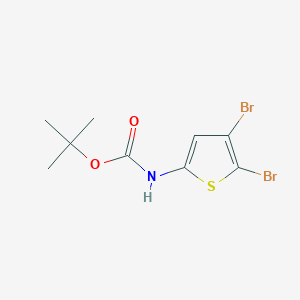
4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride” is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenethyl group attached to one of the nitrogen atoms. The 2-hydroxypropyl group would be attached to the 4-position of the piperazine ring, and a carboxamide group would also be attached to the same position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the phenethyl group, and the carboxamide group. The piperazine ring can participate in various reactions, including those involving its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promising antitumor activities. These studies focus on the synthesis of compounds with varying biological properties, highlighting the therapeutic potential of these molecules in cancer treatment and their progression through preclinical testing stages. The structural considerations and biological activities explored could be relevant for understanding the potential applications of "4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride" in oncology or pharmacology (Iradyan et al., 2009).
Environmental Monitoring and Organic Pollutants
Research on the occurrence, fate, and behavior of various organic pollutants, including priority substances and contaminants of emerging concern, in aquatic environments, has been extensive. This includes studies on the bioavailability, bioaccessibility, and biological activities of compounds in water sources. Such research underlines the importance of understanding chemical interactions in the environment and could shed light on the environmental impact and detection methodologies for compounds including "this compound" (Sousa et al., 2018).
Antimicrobial Potential of Chitosan
Chitosan's unique chemical structure and biological properties have led to its use in various applications, including antimicrobial systems. Understanding the factors affecting its antimicrobial activity could provide insights into the use of "this compound" in formulations aimed at enhancing antimicrobial efficacy or as a potential additive in pharmaceutical formulations (Raafat & Sahl, 2009).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid's wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities, offers a model for evaluating the pharmacological potential of similar compounds. Studies on its effects highlight the importance of structure-activity relationships, which could inform research on "this compound" and its possible applications in treating metabolic syndrome and other disorders (Naveed et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-hydroxypropyl)-N-(2-phenylethyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2.ClH/c1-14(20)13-18-9-11-19(12-10-18)16(21)17-8-7-15-5-3-2-4-6-15;/h2-6,14,20H,7-13H2,1H3,(H,17,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMZAJIZJLLSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B2694571.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2694573.png)





![4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester](/img/structure/B2694584.png)
![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)


![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694590.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)
